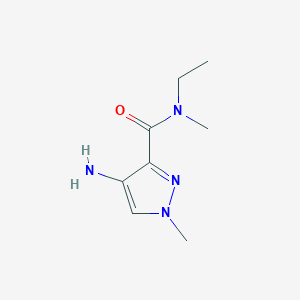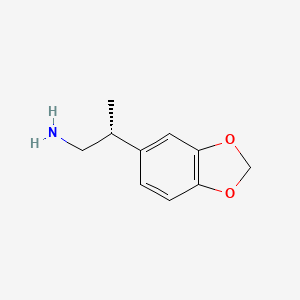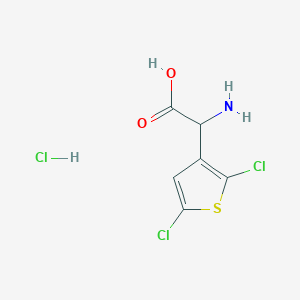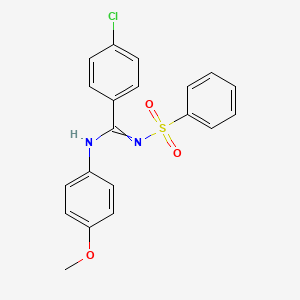![molecular formula C20H16N2O4S B3006400 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide CAS No. 946381-07-3](/img/structure/B3006400.png)
2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H16N2O4S and its molecular weight is 380.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nanotechnology and Supramolecular Chemistry
The research on Benzene-1,3,5-tricarboxamides (BTAs) highlights their importance across several scientific disciplines due to their simple structure, accessibility, and detailed understanding of their supramolecular self-assembly behavior. This makes BTAs versatile building blocks for applications ranging from nanotechnology to polymer processing. Their self-assembly into nanometer-sized rod-like structures stabilized by threefold H-bonding is particularly notable. The adaptable nature of BTAs suggests potential utility in designing supramolecular structures with specific functionalities, including potential biomedical applications (Cantekin, de Greef, & Palmans, 2012).
Biomedical Applications
Antituberculosis Activity of Organotin(IV) Complexes : The review focused on the antituberculosis activity of organotin complexes, demonstrating a broad range of structural diversity and significant biological activity. The nature of the ligand environment and the structure of organotin compounds influence their antituberculosis activity, highlighting the importance of molecular design in developing effective therapeutic agents (Iqbal, Ali, & Shahzadi, 2015).
Organic Synthesis and Pharmacology
Synthesis and Evaluation of Benzofused Thiazole Derivatives : This research focused on developing benzofused thiazole derivatives as alternative antioxidant and anti-inflammatory agents. The study underscores the significance of molecular design in synthesizing compounds with potential therapeutic applications, suggesting that similar design principles could be applied to the synthesis and evaluation of derivatives of the compound for various pharmacological activities (Raut et al., 2020).
Mécanisme D'action
Target of Action:
The primary target of this compound is Histone Deacetylase 6 (HDAC6) . HDACs are enzymes involved in epigenetic regulation, catalyzing the removal of acetyl groups from lysine residues in histones and non-histone proteins . HDAC6, specifically, belongs to the Class IIb HDACs and is known to shuttle between the nucleus and the cytoplasm, modulating various non-histone proteins .
Mode of Action:
Upon binding to HDAC6, our compound inhibits its enzymatic activity. HDAC6 normally deacetylates lysine residues, leading to chromatin remodeling and altered gene expression. By inhibiting HDAC6, our compound promotes histone acetylation, which can affect gene transcription and cellular processes . The hydroxamate group in the compound coordinates with the zinc ion in the HDAC6 active site, while the phenyl ring interacts favorably with specific phenylalanine residues flanking the catalytic tunnel .
Action Environment:
Safety and Hazards
While specific safety and hazard information for “2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide” is not available, similar compounds have safety guidelines. For instance, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c21-19(24)14-10-17(13-4-2-1-3-5-13)27-20(14)22-18(23)9-12-6-7-15-16(8-12)26-11-25-15/h1-8,10H,9,11H2,(H2,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOWFPMCYMCJAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3006323.png)
![tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B3006326.png)


![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3006329.png)

![[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride](/img/no-structure.png)
![[3-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3006334.png)

![Methyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B3006336.png)
![2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3006338.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3006340.png)
